molecular formula C14H31O3P B14162759 Dihexyl ethylphosphonate CAS No. 6151-92-4

Dihexyl ethylphosphonate

Cat. No.: B14162759
CAS No.: 6151-92-4
M. Wt: 278.37 g/mol
InChI Key: RRUGBBNSHZGUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl ethylphosphonate (CAS RN: 78-38-6) is an organophosphorus compound with the molecular formula C₆H₁₅O₃P and a molecular weight of 166.16 g/mol . It is characterized by two ethoxy groups and an ethyl group bonded to a phosphorus atom. This compound is commercially significant due to its versatile applications, including use as a gasoline additive, raw material for insecticides, flame-retardant agent, and stabilizer/antioxidant in plastics . Its structure allows for moderate polarity and stability, making it suitable for industrial processes.

Properties

CAS No.

6151-92-4

Molecular Formula

C14H31O3P

Molecular Weight

278.37 g/mol

IUPAC Name

1-[ethyl(hexoxy)phosphoryl]oxyhexane

InChI

InChI=1S/C14H31O3P/c1-4-7-9-11-13-16-18(15,6-3)17-14-12-10-8-5-2/h4-14H2,1-3H3

InChI Key

RRUGBBNSHZGUPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(CC)OCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexyl ethylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dihexyl ethylphosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or hexyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dihexyl ethylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has applications in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is explored for its potential use in drug delivery systems and as an antiviral agent.

    Industry: It is used as a flame retardant, plasticizer, and antistatic agent in various industrial applications.

Mechanism of Action

The mechanism of action of dihexyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include the inhibition of phosphatases and kinases, which play crucial roles in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl ethylphosphonate belongs to a broader class of alkyl ethylphosphonates. Below, we compare its properties, applications, and biological behavior with structurally analogous compounds.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
Diethyl ethylphosphonate 78-38-6 C₆H₁₅O₃P 166.16 Two ethoxy groups, ethyl-P backbone
Dimethyl ethylphosphonate 6163-75-3 C₄H₁₁O₃P 138.10 Two methoxy groups, smaller alkyl chain
Bis(2-methoxyethyl) ethylphosphonate 170275-34-0 C₈H₁₉O₅P 226.20 Methoxy-ethoxy substituents, increased polarity
p-Nitrophenyl-o-ethyl ethylphosphonate (Armin) 546-71-4 C₁₀H₁₄NO₅P 259.20 Nitrophenyl group enhances electrophilicity
Fosetyl-Al 39148-24-8 C₆H₁₈AlO₉P₃ 354.11 Aluminum salt of ethylphosphonate, ionic form
Bis-trifluoromethyl ethylphosphonate - C₅H₆F₆O₃P 268.07 Trifluoromethyl groups increase hydrophobicity
  • Diethyl ethylphosphonate has a higher molecular weight and longer alkyl chains compared to dimethyl ethylphosphonate , resulting in lower volatility .
  • The introduction of nitrophenyl (Armin) or trifluoromethyl groups significantly alters electronic properties, enhancing reactivity or environmental persistence .

Metabolic Pathways and Toxicity

  • Diethyl ethylphosphonate (DEEP): In male rats, 31P-NMR and GC/MS studies show rapid urinary excretion (~90% within 24 hours).
  • Dimethyl methylphosphonate (DMMP): Excreted unchanged in urine, with methyl phosphonate as the sole metabolite.
  • Bis-trifluoromethyl ethylphosphonate : Classified as moisture-sensitive and hazardous, requiring stringent storage conditions to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.